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molecular formula C8H15NO2 B8815491 N-Cyclohexylglycine CAS No. 58695-41-3

N-Cyclohexylglycine

Cat. No. B8815491
M. Wt: 157.21 g/mol
InChI Key: OQMYZVWIXPPDDE-UHFFFAOYSA-N
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Patent
US04525294

Procedure details

338 g of glycine (4.5 mols) is dissolved in 1.5 liters of deionized water. The solution is put into a 1-gallon autoclave. 25 g of 10% Pd on C, 551 g of cyclohexanone (5.6 mols) and 500 ml of ethanol are added. Hydrogenation is carried out at 60° C. between 56.2 and 70.3 kg/cm2. In the course of three hours a pressure drop corresponding to 98.4 kg/cm2 is observed.
Quantity
338 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
551 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.C(O)C>O.[Pd]>[CH:6]1([NH:1][CH2:2][C:3]([OH:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
338 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
551 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 60° C.
CUSTOM
Type
CUSTOM
Details
In the course of three hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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